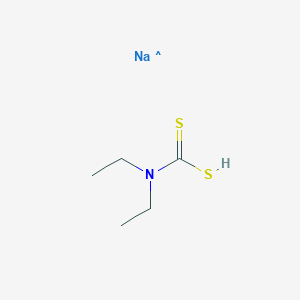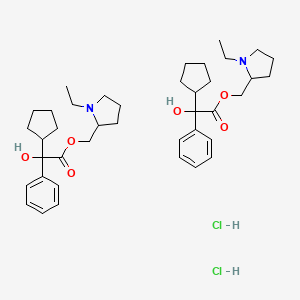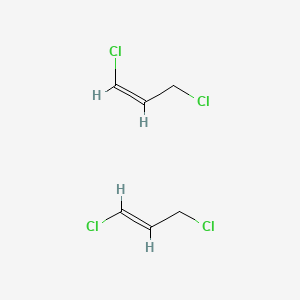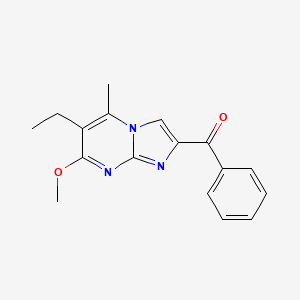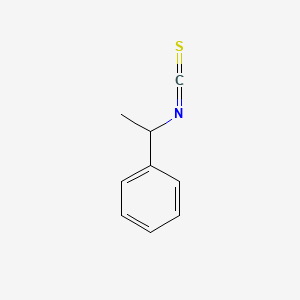
Dodecylphosphocholine
描述
Dodecylphosphocholine, also known as DPC, is a phosphocholine that is the monododecyl ester of phosphocholine . It has a role as a detergent . The molecular formula of Dodecylphosphocholine is C17H38NO4P .
Synthesis Analysis
A new polymerizable surfactant, 12-methacryloyl dodecylphosphocholine (MDPC), has been synthesized using a three-step procedure in moderate yield .Molecular Structure Analysis
The spatial structure of Dodecylphosphocholine is determined using triple-resonance nuclear magnetic resonance (NMR) spectroscopy . The molecular weight of Dodecylphosphocholine is 351.5 g/mol .Chemical Reactions Analysis
The thermodynamic properties of micellization for Dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) were studied using isothermal titration calorimetry . NMR relaxation measurements were used to explore the molecular mobility of the DPC-containing micelles .Physical And Chemical Properties Analysis
Dodecylphosphocholine is a solid substance . It is soluble in water (62.5 mg/mL), DMSO (31.25 mg/mL), and ethanol (15 mg/mL) . The storage conditions for Dodecylphosphocholine are -20°C for powder and -80°C for solvent .科学研究应用
Thermodynamics and Dynamics of Micelles
DPC is used in the study of the thermodynamics, size, and dynamics of micelles. The thermodynamic properties of micellization for DPC and its mixtures have been studied using isothermal titration calorimetry . NMR relaxation measurements were used to explore the molecular mobility of the DPC-containing micelles, whereas diffusion measurements were taken to determine the micelle size .
Peptide-Membrane Interaction Studies
DPC micelles are used as membrane models in peptide-membrane interaction studies. The structure and activity of membrane-active peptides are closely related to their ability to associate with cell membranes. DPC micelles provide a membrane-mimicking environment for proper folding and stability of such peptides .
Anticoccidial Peptide PW2 Interaction
DPC micelles are used to understand the structure and the mechanism for the molecular recognition of the anticoccidial peptide PW2. Molecular dynamics (MD) simulations guided by NMR experimental data have been performed to explore the transient nature of micelles, which rearrange on a millisecond to second timescale .
Prion Protein Interaction
Interactions between the prion protein and DPC micelles have been shown to produce amyloid fibrils. A detailed structural study of huPrP(110–136) showed the high propensity of this domain to adopt a curved α-helical conformation that is asymmetrically distributed in the presence of DPC micelles .
作用机制
Target of Action
Dodecylphosphocholine (DPC) is primarily targeted towards membrane proteins . It is commonly used for membrane protein structure determination using NMR . It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane .
Mode of Action
DPC interacts with its targets, the membrane proteins, by forming micelles that mimic the natural environment of these proteins . These micelles provide a membrane-like environment that allows the proteins to maintain their native conformation and function .
Biochemical Pathways
DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)) . This suggests that DPC may play a role in the biochemical pathways involved in protein folding and aggregation .
Pharmacokinetics
It is known that dpc has a critical micelle concentration (cmc) of approximately 15 mM . The CMC is a key parameter in pharmacokinetics as it can influence the bioavailability of the compound.
Result of Action
The primary result of DPC’s action is the formation of micelles that can interact with membrane proteins and influence their structure and function . For instance, DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand .
Action Environment
The action of DPC is influenced by environmental factors such as temperature and pH . For example, the dynamic behavior of DPC phosphocholine groups at low temperature (12 °C) corresponds to that of a phosphatidylcholine interface at high temperature (51 °C) . Additionally, the presence of other molecules, such as peptides, can affect the aggregation number of DPC micelles .
未来方向
Recent studies have focused on increasing the nasal bioavailability of high molecular weight drugs, using various strategies such as particulate drug delivery systems, mucoadhesive/thermosensitive polymers, absorption enhancers, and enzyme inhibitors . Dodecylphosphocholine could potentially play a role in these strategies .
属性
IUPAC Name |
dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVMDLPTZDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952050 | |
| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylphosphocholine | |
CAS RN |
29557-51-5 | |
| Record name | Dodecylphosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLPHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dodecylphosphocholine interact with peptides and proteins?
A1: Dodecylphosphocholine forms micelles in aqueous solutions, creating a hydrophobic environment similar to biological membranes. Amphipathic peptides and proteins can interact with these micelles in various ways, depending on their structure and properties. [, , , , , , , , , , ] These interactions often involve:
Q2: What is the molecular structure of Dodecylphosphocholine?
A2: Dodecylphosphocholine is an amphipathic molecule consisting of:
Q3: What are the molecular formula and weight of Dodecylphosphocholine?
A4:
Q4: What is the critical micelle concentration (CMC) of Dodecylphosphocholine?
A5: The CMC of Dodecylphosphocholine is approximately 1.1 mM. This means that above this concentration, DPC molecules spontaneously assemble into micelles in aqueous solutions. [, ]
Q5: How does the Dodecylphosphocholine:protein ratio affect protein structure and function?
A6: The DPC:protein ratio is crucial for maintaining the native-like structure and function of membrane proteins. High DPC concentrations can lead to protein denaturation or the formation of non-native oligomeric states. [, ] Researchers optimize this ratio based on the specific protein and experimental conditions.
Q6: Does Dodecylphosphocholine possess any catalytic properties?
A7: Dodecylphosphocholine is not known to have catalytic properties. It is primarily used as a membrane-mimicking agent in structural and functional studies of membrane proteins. [, , ]
Q7: How is Dodecylphosphocholine used in computational studies of membrane proteins?
A8: Dodecylphosphocholine is frequently employed in molecular dynamics (MD) simulations to mimic the membrane environment. These simulations provide insights into the structure, dynamics, and interactions of membrane proteins within a simulated lipid bilayer. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



